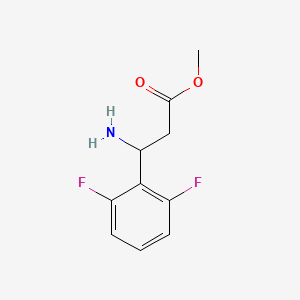

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C10H11F2NO2 It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently esterified with methanol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and esterification under controlled temperatures and pressures to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which Methyl 3-amino-3-(2,6-difluorophenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride

- This compound methyl ester

- This compound ethyl ester

Uniqueness

This compound is unique due to the presence of both an amino group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it valuable for various applications in research and industry .

Biological Activity

Methyl 3-amino-3-(2,6-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11F2NO2 and a molecular weight of approximately 215.2 g/mol. The presence of the difluorophenyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The amino group can facilitate hydrogen bonding, while the difluorophenyl moiety may enhance binding affinity due to its electron-withdrawing properties.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially modulate receptor activity, influencing signaling pathways related to various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures have shown efficacy against bacterial strains. For instance, studies have reported that derivatives of this compound have demonstrated inhibition against Gram-positive bacteria.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Initial investigations have indicated that it may induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated:

- Inhibition Zone : The compound displayed an inhibition zone of 15 mm against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | High |

| MCF-7 (Breast Cancer) | 8.5 | Moderate |

| MRC5 (Non-malignant) | >50 | Low |

These findings suggest that this compound selectively inhibits cancer cell growth while sparing non-malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate | C10H11F2N O2 | Moderate anticancer activity |

| Methyl (3R)-3-amino-3-(1-benzofuran-2-yl)propanoate | C12H13N O2 | Significant enzyme inhibition |

These comparisons highlight the unique structural features that contribute to the distinct biological profiles of each compound.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

methyl 3-amino-3-(2,6-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3 |

InChI Key |

HWOGPYPRYHCSRK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.